molecular formula C17H14ClNO6 B3526796 4-(ethoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate

4-(ethoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate

Cat. No.: B3526796
M. Wt: 363.7 g/mol
InChI Key: UQUFYDILNFFDPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the ethoxycarbonyl, benzyl, chloro, and nitro groups in the correct positions. This could involve electrophilic aromatic substitution reactions, among others .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene ring of the benzoate, with the various groups attached at the specified positions. The exact structure would need to be determined using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The compound could undergo various reactions depending on the conditions. For example, the nitro group could be reduced to an amine, or the chloro group could undergo nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical, handling “4-(ethoxycarbonyl)benzyl 2-chloro-4-nitrobenzoate” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and avoiding inhalation or skin contact .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, or its potential biological activity .

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)methyl 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO6/c1-2-24-16(20)12-5-3-11(4-6-12)10-25-17(21)14-8-7-13(19(22)23)9-15(14)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUFYDILNFFDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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